molecular formula C22H12N4Na4O13S4 B10766526 Ponceau S, BS

Ponceau S, BS

Cat. No.: B10766526
M. Wt: 760.6 g/mol
InChI Key: KQHKSGRIBYJYFX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ponceau S, also known as Acid Red 112 or C.I. 27195, is a sodium salt of a diazo dye. It is a light red color and is commonly used for the rapid and reversible detection of protein bands on nitrocellulose or polyvinylidene fluoride membranes. This compound is particularly useful in Western blotting techniques for visualizing protein transfers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by coupling with a suitable aromatic compound in an alkaline medium .

Industrial Production Methods: In industrial settings, the production of Ponceau S involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Ponceau S undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ponceau S has a wide range of applications in scientific research, including:

Mechanism of Action

Ponceau S exerts its effects primarily through its ability to bind to proteins. The dye binds to positively charged amino acid groups and non-polar regions of proteins, allowing for the visualization of protein bands on membranes. This binding is reversible, which means the dye can be washed off without affecting the proteins, making it ideal for subsequent immunological detection .

Comparison with Similar Compounds

Uniqueness of Ponceau S: Ponceau S is unique due to its reversible staining property, which allows for further analysis of proteins after staining. It is also cost-effective and provides a good balance between sensitivity and ease of use, making it a popular choice for protein detection in various research applications .

Properties

Molecular Formula

C22H12N4Na4O13S4

Molecular Weight

760.6 g/mol

IUPAC Name

tetrasodium;3-hydroxy-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4

InChI Key

KQHKSGRIBYJYFX-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

physical_description

Dark reddish-brown to brown powder;  [Eastman Kodak MSDS]

Origin of Product

United States

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